molecular formula C15H10Cl2O3 B2650694 (2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid CAS No. 1966367-18-9

(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid

Cat. No.: B2650694
CAS No.: 1966367-18-9
M. Wt: 309.14
InChI Key: OMBHUMNBPHPRSW-KRXBUXKQSA-N
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Description

(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of chlorinated phenoxy acids. This compound is characterized by the presence of two chlorine atoms and a phenoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety. The compound’s structure imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with 2-chloro-4-fluorobenzene in the presence of a base such as potassium carbonate. This reaction forms 2-chloro-4-(4-chlorophenoxy)benzene.

    Formation of the Propenoic Acid Moiety: The intermediate is then subjected to a Heck reaction with acrylic acid in the presence of a palladium catalyst. The reaction conditions include a temperature range of 80-100°C and a reaction time of 12-24 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the initial phenoxy intermediate formation.

    Continuous Flow Systems: Continuous flow systems are employed for the Heck reaction to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy acids.

Scientific Research Applications

(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth.

Mechanism of Action

The mechanism of action of (2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid involves:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems.

    Pathways Involved: It interferes with the biosynthesis of essential biomolecules, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Another chlorinated phenoxy compound with similar structural features.

    4-Chloro-2-nitrophenol: Shares the phenoxy and chlorine moieties but differs in the position of the nitro group.

Uniqueness

(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of the propenoic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-[2-chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c16-11-3-6-12(7-4-11)20-13-5-1-10(14(17)9-13)2-8-15(18)19/h1-9H,(H,18,19)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBHUMNBPHPRSW-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)C=CC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)/C=C/C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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